2,3-Dimethylbut-3-enoyl chloride
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Overview
Description
2,3-Dimethylbut-3-enoyl chloride is an organic compound with the molecular formula C6H9ClO It is a derivative of butenoyl chloride, where two methyl groups are attached to the second and third carbon atoms of the butenoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbut-3-enoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethylbut-3-enoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbut-3-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Hydrogen Peroxide (H2O2): Used for oxidation reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2,3-Dimethylbut-3-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,3-dimethylbut-3-enoyl chloride involves its reactivity as an acyl chloride. The compound can undergo nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and form the final product .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbut-1-ene: Similar in structure but lacks the acyl chloride functional group.
2,3-Dimethylbut-2-ene: Similar in structure but has a different position of the double bond.
Uniqueness
2,3-Dimethylbut-3-enoyl chloride is unique due to its acyl chloride functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dimethylbut-3-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHIBLKXZDWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510591 |
Source
|
Record name | 2,3-Dimethylbut-3-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-06-2 |
Source
|
Record name | 2,3-Dimethylbut-3-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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